molecular formula C16H11F3N2O5 B6056959 Methyl 3-nitro-5-{[2-(trifluoromethyl)phenyl]carbamoyl}benzoate

Methyl 3-nitro-5-{[2-(trifluoromethyl)phenyl]carbamoyl}benzoate

Cat. No.: B6056959
M. Wt: 368.26 g/mol
InChI Key: DHLITBMGGTUXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-nitro-5-{[2-(trifluoromethyl)phenyl]carbamoyl}benzoate is a complex organic compound with the molecular formula C16H11F3N2O5. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a carbamoyl group attached to a benzoate moiety. It is typically found as a white to yellow powder or crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-5-{[2-(trifluoromethyl)phenyl]carbamoyl}benzoate can be achieved through a multi-step process involving several key reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity while minimizing reaction times and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-5-{[2-(trifluoromethyl)phenyl]carbamoyl}benzoate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Scientific Research Applications

Methyl 3-nitro-5-{[2-(trifluoromethyl)phenyl]carbamoyl}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-5-{[2-(trifluoromethyl)phenyl]carbamoyl}benzoate involves interactions with various molecular targets:

Comparison with Similar Compounds

Methyl 3-nitro-5-{[2-(trifluoromethyl)phenyl]carbamoyl}benzoate can be compared with similar compounds such as:

Properties

IUPAC Name

methyl 3-nitro-5-[[2-(trifluoromethyl)phenyl]carbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O5/c1-26-15(23)10-6-9(7-11(8-10)21(24)25)14(22)20-13-5-3-2-4-12(13)16(17,18)19/h2-8H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLITBMGGTUXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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